(2S)-6-amino-2-(3-aminopropanamido)hexanoicaciddihydrochloride
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Overview
Description
(2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride is a compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of both amino and carboxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride typically involves the reaction of 6-aminohexanoic acid with 3-aminopropanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.
Industrial Production Methods
On an industrial scale, the production of (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride may involve the use of automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high yield and purity of the final product. The use of protective groups and subsequent deprotection steps are crucial in preventing side reactions and ensuring the integrity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving protein structure and function, as well as enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific amino acid pathways.
Industry: The compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of both amino and carboxyl groups allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(3-aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
- (2S)-2-(3-aminopropanamido)-4-(methylsulfanyl)butanoic acid hydrochloride
- (2S)-2-(3-aminopropanamido)-3-(4-hydroxyphenyl)propanoic acid hydrochloride
Uniqueness
What sets (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride apart from similar compounds is its unique combination of functional groups and its specific stereochemistry. This configuration allows it to interact with a distinct set of molecular targets, making it valuable in specialized applications in research and industry.
Properties
IUPAC Name |
(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3.2ClH/c10-5-2-1-3-7(9(14)15)12-8(13)4-6-11;;/h7H,1-6,10-11H2,(H,12,13)(H,14,15);2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPFTMCAQBJWKK-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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